2-(2,3-dihydro-1H-inden-5-yloxy)-1-(morpholin-4-yl)butan-1-one
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(morpholin-4-yl)butan-1-one is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]morpholine is 289.16779360 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Morpholine derivatives are explored in the context of organic synthesis, demonstrating their utility as intermediates in the formation of complex molecules. For instance, the development of bis(aminoindenyl) zirconium complexes through reactions involving morpholine showcases their role in organometallic chemistry and potential applications in catalysis and material science (Knüppel et al., 2000).
Medicinal Chemistry and Drug Design
Morpholine and its derivatives are significant in medicinal chemistry, offering a versatile scaffold for the design of compounds with varied biological activities. Research has focused on designing morpholine derivatives with sympathomimetic, analgesic, and anti-inflammatory properties, among others (Rekka & Kourounakis, 2010). This versatility underscores the potential for "4-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]morpholine" in drug development, especially in targeting specific receptor sites or biological pathways.
Antimicrobial and Modulating Activities
Compounds incorporating morpholine groups have been studied for their antimicrobial properties and their ability to modulate the activity of other compounds. For instance, 4-(phenylsulfonyl) morpholine has been examined for its antimicrobial and modulating activity against multidrug-resistant strains, highlighting the potential for such derivatives in combating resistant infections (Oliveira et al., 2015).
Environmental and Green Chemistry
Research into morpholine-based ionic liquids has explored their applications in green chemistry, focusing on their physicochemical properties, biodegradability, and low toxicity. These studies suggest potential uses of morpholine derivatives in environmentally friendly solvents and materials (Pernak et al., 2011).
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-morpholin-4-ylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-16(17(19)18-8-10-20-11-9-18)21-15-7-6-13-4-3-5-14(13)12-15/h6-7,12,16H,2-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJBSUBVGMWCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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